Potency Deficit of Arginine-Substituted Analogues: A ~10-Fold Reduction in Antibacterial Activity
Direct substitution of the L-allo-enduracididine residue in teixobactin with arginine (Arg10-teixobactin) leads to a substantial loss of antibacterial potency. This substitution is widely used as a practical, albeit less active, comparator. Quantitative data show that Arg10-teixobactin is approximately 1 order of magnitude (10-fold) less active than the parent compound containing L-allo-enduracididine [1]. This finding underscores that the conformational rigidity of enduracididine's cyclic guanidine group is critical for optimal target engagement, a feature not provided by the flexible side chain of arginine.
| Evidence Dimension | Antibacterial Activity (Relative Potency) |
|---|---|
| Target Compound Data | MIC of teixobactin (contains L-allo-enduracididine) is the baseline |
| Comparator Or Baseline | MIC of Arg10-teixobactin (arginine substitution) is ~10-fold higher |
| Quantified Difference | ~10-fold reduction in activity (1 order of magnitude less active) |
| Conditions | Antibacterial assays against Gram-positive bacteria as reported in the primary literature. |
Why This Matters
This ~10-fold activity drop directly quantifies the performance penalty for using a commercially available analogue, justifying the procurement of enduracididine for potency-critical research.
- [1] Abdel Monaim, S. A. H., et al. (2016). Lysine Scanning of Arg10–Teixobactin: Deciphering the Role of Hydrophobic and Hydrophilic Residues. ACS Omega, 1(6), 1262–1265. View Source
